molecular formula C8H17NO B13160594 N-(2-methoxy-2-methylpropyl)cyclopropanamine

N-(2-methoxy-2-methylpropyl)cyclopropanamine

Cat. No.: B13160594
M. Wt: 143.23 g/mol
InChI Key: IIUDJBSCRBBZFY-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-methylpropyl)cyclopropanamine is a cyclopropane-containing amine derivative characterized by a methoxy-2-methylpropyl substituent. The cyclopropane ring confers rigidity, while the methoxy group may enhance solubility and influence electronic properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(2-methoxy-2-methylpropyl)cyclopropanamine

InChI

InChI=1S/C8H17NO/c1-8(2,10-3)6-9-7-4-5-7/h7,9H,4-6H2,1-3H3

InChI Key

IIUDJBSCRBBZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CC1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-methylpropyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with a halogenated cyclopropane derivative.

    Attachment of the 2-methoxy-2-methylpropyl Group: This step involves the alkylation of the amine group with a 2-methoxy-2-methylpropyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-methylpropyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(2-methoxy-2-methylpropyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-methylpropyl)cyclopropanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between N-(2-methoxy-2-methylpropyl)cyclopropanamine and related cyclopropanamine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Data Sources
This compound C8H17NO 143.23 g/mol Methoxy, branched alkyl chain Estimated via analogy
N-[(2-Nitrophenyl)methyl]cyclopropanamine C10H12N2O2 192.2 g/mol Nitrophenyl group Safety data sheet
N-(Quinolin-4-ylmethyl)cyclopropanamine C16H17N3 251.33 g/mol Quinoline heterocycle Synthesis and NMR
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine C14H20ClN 237.77 g/mol Chloro-isopropylbenzyl group Patent synthesis
N-[3-(2-Methoxyphenoxy)propyl]cyclopropanamine C13H19NO2 221.30 g/mol Methoxyphenoxy-propyl chain Supplier data
Key Observations:
  • Substituent Effects on Polarity: The methoxy group in this compound likely increases polarity compared to alkyl-substituted analogs (e.g., N-(cyclopropylmethyl)cyclopropanamine hydrochloride). However, it is less polar than nitro- or quinoline-containing derivatives.
Stability Considerations:
  • Nitro-substituted analogs (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) decompose under fire conditions to release toxic gases (CO, NOx), whereas methoxy-substituted derivatives are expected to exhibit greater thermal stability due to reduced electron-withdrawing effects.

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